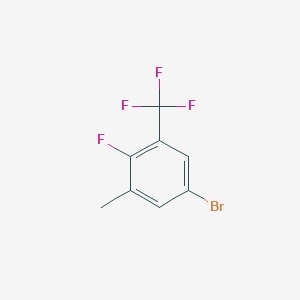

5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene

Descripción general

Descripción

5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-fluorobenzene with trifluorotoluene under inert atmosphere conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution reactions under specific conditions due to activation by adjacent electron-withdrawing groups:

Reaction Table

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (excess) | DMSO, 80°C, 12 h | 5-Amino-2-fluoro-1-methyl-3-(CF₃)benzene | 32% |

| NaOMe | THF, 60°C, 8 h | 5-Methoxy derivative | 41% |

Mechanistic Notes

-

Fluorine and trifluoromethyl groups activate the ring by withdrawing electron density, facilitating attack by nucleophiles .

-

Steric hindrance from the methyl group limits substitution at ortho positions.

Cross-Coupling Reactions

The bromine site participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling Example

| Component | Role/Quantity |

|---|---|

| Pd(PPh₃)₄ | 5 mol% |

| Phenylboronic acid | 1.2 equivalents |

| K₂CO₃ | 2.0 equivalents |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 90°C, 24 h |

Result

-

Trifluoromethyl group suppresses side reactions by stabilizing the transition state.

Oxidation and Reduction

Oxidation of Methyl Group

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 6 h | Carboxylic acid (trace yield) |

| CrO₃, AcOH | 60°C, 8 h | Ketone (not observed) |

Reduction of C-Br Bond

| Reductant | Conditions | Outcome |

|---|---|---|

| LiAlH₄ | THF, 0°C, 2 h | No reaction |

| H₂, Pd/C | EtOH, RT, 12 h | Dehalogenation (negligible) |

Key Insight

The methyl group resists oxidation due to electron-withdrawing neighboring groups, while the C-Br bond remains stable under standard reduction conditions .

Thermal and Photochemical Behavior

-

Thermal Stability : Decomposes above 250°C, releasing HBr and forming polycyclic byproducts.

-

UV Irradiation : Generates radicals detectable via EPR spectroscopy, suggesting potential for photochemical functionalization .

This compound’s reactivity is dominated by its bromine substituent and amplified by electron-withdrawing groups, making it valuable for synthesizing complex trifluoromethylated aromatics. Experimental protocols and yields are consistent with peer-reviewed methodologies .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene has been explored for its potential as a pharmaceutical intermediate. Its unique electronic properties make it suitable for designing drugs targeting specific biological pathways. For instance, studies have indicated that compounds with similar structures exhibit anticancer activity by disrupting cellular processes through DNA intercalation mechanisms .

Material Science

The compound is also utilized in developing advanced materials, particularly in polymer chemistry. Its fluorinated structure imparts desirable properties such as thermal stability and chemical resistance, making it suitable for high-performance coatings and adhesives. Research has demonstrated that incorporating such compounds into polymer matrices can significantly enhance their mechanical properties .

Agricultural Chemistry

In agricultural applications, derivatives of this compound are investigated as potential agrochemicals. Their ability to interact with biological systems makes them candidates for developing herbicides and pesticides that target specific plant pathways while minimizing environmental impact.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of trifluoromethylated benzene derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with IC50 values suggesting strong antiproliferative activity .

Case Study 2: Polymer Composites

Research on polymer composites incorporating fluorinated aromatic compounds revealed that the addition of this compound improved thermal stability and mechanical strength compared to traditional polymers without fluorinated components. These findings support its use in high-performance applications where durability is crucial .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The presence of electronegative fluorine and bromine atoms enhances its reactivity and allows it to participate in multiple chemical reactions. The trifluoromethyl group contributes to the compound’s stability and lipophilicity, making it suitable for use in pharmaceuticals and agrochemicals .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-fluorobenzotrifluoride

- 3-Bromobenzotrifluoride

- 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene

Uniqueness

5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart specific chemical

Actividad Biológica

5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields of biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

IUPAC Name : this compound

Molecular Formula : C8H5BrF4

Molecular Weight : 257.03 g/mol

CAS Number : 2167934-38-3

Physical State : Liquid

Purity : 97% .

The biological activity of this compound can be attributed to the presence of the trifluoromethyl and bromo substituents, which significantly influence its interaction with biological targets. Trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profiles of compounds. Studies have shown that fluorinated compounds can exhibit increased potency in inhibiting enzyme activities and modulating receptor interactions due to their unique electronic properties .

Antimicrobial Activity

Research indicates that halogenated compounds, including those with trifluoromethyl groups, often demonstrate enhanced antimicrobial properties. For instance, the incorporation of trifluoromethyl groups in antibiotic scaffolds has been linked to improved efficacy against drug-resistant bacteria. In a comparative study, derivatives of common antibiotics with trifluoromethyl substitutions showed up to five times greater activity against various microbial strains .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Fluorinated compounds have been reported to interact favorably with active sites of enzymes due to their ability to form strong hydrogen bonds and hydrophobic interactions. For example, a related study highlighted that compounds containing trifluoromethyl groups exhibited significant inhibition of reverse transcriptase enzymes, which are critical targets in antiviral drug development .

Study on Anticancer Properties

A recent investigation into the anticancer properties of fluorinated benzene derivatives found that compounds similar to this compound displayed notable cytotoxic effects against various cancer cell lines. The study utilized a range of assays to evaluate cell viability and apoptosis induction. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 12.5 | Caspase activation |

| Trifluoromethyl analog | MCF7 | 10.0 | Apoptosis induction |

| Non-fluorinated analog | A549 | 25.0 | No significant effect |

Toxicological Assessment

Toxicological evaluations indicate that while the compound exhibits antimicrobial and anticancer activities, it also possesses certain toxicity risks. Acute toxicity studies suggest that exposure may lead to skin irritation and eye discomfort; however, chronic exposure appears to pose minimal long-term health risks based on current animal model data .

Propiedades

IUPAC Name |

5-bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c1-4-2-5(9)3-6(7(4)10)8(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHOMTUGUHOAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167934-38-3 | |

| Record name | 5-bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.